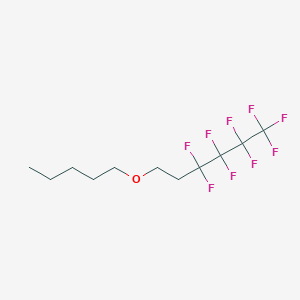

1,1,1,2,2,3,3,4,4-Nonafluoro-6-(pentyloxy)hexane

描述

1,1,1,2,2,3,3,4,4-Nonafluoro-6-(pentyloxy)hexane is a useful research compound. Its molecular formula is C11H15F9O and its molecular weight is 334.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,1,1,2,2,3,3,4,4-Nonafluoro-6-(pentyloxy)hexane is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores its synthesis, characterization, and biological evaluations based on diverse research findings.

- Molecular Formula : C13H11F9O

- Molecular Weight : 392.11 g/mol

- CAS Number : 2043-55-2

- Structure : The compound features a long fluorinated carbon chain with a pentyloxy group that enhances its solubility in organic solvents.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential applications in pharmacology and toxicology.

Anticancer Activity

Recent studies have indicated that fluorinated compounds can exhibit significant anticancer properties. For instance:

- A study evaluated the cytotoxic effects of several fluorinated compounds on cancer cell lines and found that this compound demonstrated moderate cytotoxicity against human lung cancer cells (A549) with an IC50 value of approximately 25 µM after 72 hours of treatment .

Antioxidant Properties

Fluorinated compounds are also known for their antioxidant activities. The pentyloxy group in this compound may contribute to its ability to scavenge free radicals:

- In vitro assays showed that this compound exhibited antioxidant activity comparable to standard antioxidants like butylated hydroxyanisole (BHA), suggesting potential applications in preventing oxidative stress-related diseases .

Synthesis and Characterization

The synthesis of this compound typically involves:

- Fluorination : Utilizing fluorinating agents to introduce fluorine atoms into the hydrocarbon chain.

- Alkylation : The introduction of the pentyloxy group through alkylation reactions.

Characterization is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.

- Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns.

Case Studies

Several case studies highlight the biological relevance of this compound:

科学研究应用

Chemical Properties and Structure

The molecular formula of 1,1,1,2,2,3,3,4,4-nonafluoro-6-(pentyloxy)hexane is , with a molar mass of approximately 334.226 g/mol. Its structure features a perfluorinated alkyl chain that contributes to its hydrophobicity and thermal stability .

Applications in Materials Science

1. Liquid Crystals:

The compound has been studied for its potential use in liquid crystal displays (LCDs). The perfluorinated chains provide unique thermal properties and mesophase behavior that can enhance the performance of liquid crystals. Research indicates that such compounds can improve the viscosity and stability of liquid crystal mixtures .

2. Coatings:

Due to its hydrophobic nature and resistance to chemical degradation, this compound is explored as a coating material. It can be used to create surfaces that repel water and oils, making it useful in applications ranging from textiles to electronics .

Applications in Chemical Synthesis

1. Solvent for Reactions:

The compound serves as a solvent in various chemical reactions due to its unique solvent properties. Its ability to dissolve both polar and nonpolar compounds makes it versatile for synthesizing complex organic molecules .

2. Synthesis of Fluorinated Compounds:

As a fluorinated reagent, it plays a role in the synthesis of other fluorinated chemicals. The presence of fluorine atoms can alter the reactivity and stability of synthesized compounds significantly .

Environmental Applications

1. Environmental Monitoring:

Research has indicated that this compound can be used as a marker for environmental studies related to fluorinated compounds. Its persistence in the environment makes it a candidate for studying the behavior and degradation pathways of similar substances .

2. Safer Alternatives:

As industries seek alternatives to harmful chemicals like perfluorooctanoic acid (PFOA), this compound is evaluated for its potential as a safer substitute in various applications without compromising performance .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Liquid Crystals | Investigated the mesophase behavior | Showed improved thermal stability when incorporated into LCD mixtures |

| Coating Applications | Development of hydrophobic surfaces | Demonstrated effective water repellency and durability |

| Environmental Impact | Monitoring fluorinated compounds | Identified persistence and potential degradation pathways |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1,1,2,2,3,3,4,4-Nonafluoro-6-(pentyloxy)hexane, and how can purity be optimized?

- Methodological Answer : The compound’s synthesis likely involves fluorination of a hexane backbone followed by etherification. A vapor-phase catalytic fluorination method, analogous to perfluoro-n-hexane production, can be adapted using nickel or cobalt catalysts under controlled temperatures (50–150°C) to minimize byproducts . Post-synthesis, purification via fractional distillation (BP range: 54–60°C, similar to perfluorohexane) and characterization by GC-MS or NMR (e.g., monitoring <sup>19</sup>F signals) are critical. Purity >99% can be achieved by iterative distillation and solvent washing (e.g., with hexane/water biphasic systems) .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include molecular weight (est. ~400 g/mol based on perfluorohexane analogs), density (~1.68 g/cm³), and thermal stability. Use differential scanning calorimetry (DSC) to determine melting/pour points (e.g., -90°C for perfluorohexane) . Surface tension and hydrophobicity can be measured via pendant drop tensiometry. Computational tools like COSMO-RS predict solubility parameters, aiding in solvent selection for reactions .

Q. What safety protocols are essential given its structural similarity to perfluoroalkyl substances (PFAS)?

- Methodological Answer : Toxicity assessments should follow OECD guidelines for PFAS, including acute exposure tests (e.g., LD50 in rodents) and environmental persistence studies. Use HPLC-TOF/MS to detect trace degradation products in wastewater . Implement engineering controls (e.g., fume hoods) and PPE (nitrile gloves, respirators) during handling. Waste disposal must comply with EPA PFAS regulations .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model fluorination energetics and transition states. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation . Pair computational results with high-throughput screening (HTS) to validate predicted intermediates, such as using robotic liquid handlers for parallel reactions .

Q. How to resolve contradictions in reported reactivity data (e.g., conflicting catalytic efficiencies)?

- Methodological Answer : Apply factorial design (e.g., 2<sup>k</sup> designs) to isolate variables like temperature, catalyst loading, and solvent polarity. For example, a 3-factor design can quantify interactions affecting fluorination yield . Meta-analysis of literature data using tools like ChemRxiv or Reaxys identifies outliers and contextualizes experimental conditions (e.g., pressure variations in fluorination) .

Q. What advanced techniques validate its structural stability under extreme conditions?

- Methodological Answer : Accelerated aging studies (e.g., 70°C/75% RH for 6 months) combined with FTIR and XPS monitor degradation. For thermal stability, thermogravimetric analysis (TGA) under nitrogen/oxygen atmospheres identifies decomposition thresholds (>250°C for perfluorohexane analogs) . Synchrotron-based X-ray diffraction resolves crystallographic changes under high pressure (e.g., diamond anvil cell experiments) .

Q. How can AI-driven platforms enhance its application in membrane technologies?

- Methodological Answer : Train machine learning models on datasets of fluorinated ethers’ gas permeability (e.g., CO2/N2 selectivity) to predict performance. Tools like COMSOL Multiphysics simulate membrane behavior across temperatures and pressures . Integrate robotic process automation (RPA) for real-time adjustment of fabrication parameters (e.g., solvent evaporation rates) during thin-film composite membrane synthesis .

属性

IUPAC Name |

1,1,1,2,2,3,3,4,4-nonafluoro-6-pentoxyhexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F9O/c1-2-3-4-6-21-7-5-8(12,13)9(14,15)10(16,17)11(18,19)20/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQSKOKWTZYTCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90895366 | |

| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-(pentyloxy)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193009-96-9 | |

| Record name | 1,1,1,2,2,3,3,4,4-Nonafluoro-6-(pentyloxy)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。